molecular formula C15H18N4O3S B2637383 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034243-84-8

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2637383
CAS No.: 2034243-84-8
M. Wt: 334.39
InChI Key: BPBWKRDVVGNBPZ-UHFFFAOYSA-N
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Description

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an imidazolidine-2,4-dione moiety, and a methylthio-substituted nicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine ring and the imidazolidine-2,4-dione core. The methylthio-nicotinoyl group is then introduced through a series of nucleophilic substitution reactions. Common reagents used in these reactions include methylthio compounds, nicotinoyl chlorides, and various bases to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazolidine-2,4-dione moiety can be reduced to form different derivatives.

    Substitution: The nicotinoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nicotinoyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the imidazolidine-2,4-dione can produce various reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialized materials or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine structures, such as 1,4-disubstituted piperidines.

    Imidazolidine-2,4-dione Derivatives: Compounds with similar imidazolidine-2,4-dione cores, such as thiazolidinediones.

    Nicotinoyl Derivatives: Compounds with similar nicotinoyl groups, such as nicotinamide derivatives.

Uniqueness

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-23-13-11(3-2-6-16-13)14(21)18-7-4-10(5-8-18)19-12(20)9-17-15(19)22/h2-3,6,10H,4-5,7-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBWKRDVVGNBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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